N-Methylpiperidin-1-amine;hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methylpiperidin-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c1-7-8-5-3-2-4-6-8;/h7H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAPOLPSRAONQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN1CCCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to N-Methylpiperidin-1-amine;hydrochloride and Analogues
The synthesis of N-substituted piperidine (B6355638) derivatives is a cornerstone of medicinal and organic chemistry. While direct synthetic routes for this compound are not extensively detailed in readily available literature, its structure can be approached through the synthesis of key analogues, namely N-aminopiperidine and N-methylpiperidine derivatives. Methodologies for these related structures provide a framework for the potential synthesis of the target compound.
N-Aminopiperidine hydrochloride is a crucial precursor and analogue. Its synthesis has been approached through several distinct pathways, primarily involving the transformation of piperidine.
One established method begins with the nitrosation of piperidine. In this process, piperidine reacts with sodium nitrite (B80452) under acidic conditions to yield N-nitrosopiperidine. google.com This intermediate is then subjected to reduction, for which various reducing agents can be employed. google.com For instance, reduction with iron in the presence of hydrochloric acid, followed by workup and recrystallization, yields the target N-aminopiperidine hydrochloride. google.com An alternative reduction can be performed using lithium aluminum hydride in an organic solvent like tetrahydrofuran (B95107) or ether. google.com
Another synthetic strategy avoids the use of nitroso compounds. This route involves the reaction of piperidine with urea (B33335) under heating to produce N-formamide piperidine. google.com This intermediate subsequently undergoes a reaction with chlorine gas, followed by a Hoffman rearrangement under alkaline conditions to form N-aminopiperidine. google.com The final hydrochloride salt is obtained by treating the N-aminopiperidine base with concentrated hydrochloric acid. google.com This method is noted for avoiding highly toxic reagents and carcinogenic nitroso intermediates. google.com
| Feature | Route 1: Via Nitrosopiperidine google.com | Route 2: Via N-formamide piperidine google.com |
|---|---|---|
| Starting Materials | Piperidine, Sodium Nitrite | Piperidine, Urea |
| Key Intermediate | N-nitrosopiperidine | N-formamide piperidine |
| Key Transformation | Reduction of nitroso group | Hoffman Rearrangement |
| Final Step | Treatment with Hydrochloric Acid |
The formation of the piperidine ring is fundamental to the synthesis of its derivatives. Various cyclization strategies have been developed, including oxidative and radical-mediated processes that construct the heterocyclic core from acyclic precursors.
Oxidative amination of alkenes provides a powerful method for constructing piperidine rings. These reactions involve the simultaneous formation of a C-N bond and functionalization of the alkene. For example, a gold(I)-catalyzed oxidative amination of non-activated alkenes using an iodine(III) oxidizing agent can form substituted piperidines. nih.gov Similarly, palladium-catalyzed systems have been developed for the intramolecular aerobic oxidative amination of alkenes, providing access to a range of six-membered N-heterocycles, including piperidines. researchgate.net Copper(II) carboxylate has also been shown to promote the intramolecular carboamination of unactivated olefins, an oxidative cyclization that efficiently yields N-functionalized piperidines. nih.gov This method is effective for both terminal and internal olefins, though terminal olefins tend to be more reactive. nih.gov
| Catalyst/Promoter | Key Features | Substrate | Reference |
|---|---|---|---|
| Gold(I) Complex | Uses an Iodine(III) oxidizing agent. | Non-activated alkenes | nih.gov |
| Palladium(II) | Aerobic oxidative conditions. | Alkenes | researchgate.net |
| Copper(II) Carboxylate | Promotes intramolecular carboamination. | γ- and δ-alkenyl N-arylsulfonamides | nih.gov |
Radical cyclizations offer a complementary approach to piperidine ring formation, often proceeding under mild conditions. A cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been developed, which produces various piperidines in good yields. nih.gov Another strategy involves photoredox catalysis, which can be used to generate aryl radicals from linear aryl halide precursors. nih.gov These radicals then undergo regioselective cyclization to form complex spiropiperidines under mild, light-driven conditions without the need for toxic reagents. nih.gov This process involves the formation of the key radical species, followed by an exo-selective cyclization and subsequent hydrogen-atom transfer (HAT) to yield the final product. nih.gov
Hydrogenation is a versatile and widely used method in the synthesis of saturated heterocycles and for the manipulation of protecting groups, both of which are relevant to the formation of N-methylpiperidine derivatives.
Catalytic hydrogenation is a key step in synthesizing N-methylpiperidine derivatives from functionalized linear precursors. A notable example involves the hydrogenation of 5-(benzyl(methyl)amino)pentanenitrile over a palladium on charcoal (Pd/C) catalyst. mdpi.com This reaction achieves three transformations in a single step: the reduction of the nitrile to a primary amine, the hydrogenolysis (removal) of the N-benzyl protecting group, and the subsequent intramolecular cyclization to form the N-methylpiperidine ring. mdpi.com The proposed mechanism involves the initial deprotection of the tertiary amine to a secondary amine, which can then attack the palladium-activated nitrile, leading to cyclization and formation of N-methylpiperidinium chloride. mdpi.com
The removal of N-benzyl groups via catalytic hydrogenation is a common strategy in amine synthesis. nih.gov The efficiency of this process can be hampered by the coordination of the product amine to the palladium catalyst, which can act as a poison. nih.gov To overcome this, additives or alternative hydrogen sources can be used. For instance, catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) as a hydrogen donor with a Pd/C catalyst offers a rapid and mild method for N-debenzylation under neutral conditions. mdma.chmdma.ch
The catalytic hydrogenation of nitriles is also a critical transformation. The selectivity of this reaction (i.e., yielding primary, secondary, or tertiary amines) can be controlled by the catalyst structure and reaction conditions. nih.govresearchgate.net Atomically dispersed palladium catalysts, for example, have shown different selectivities depending on whether the palladium is present as single atoms or as small clusters. nih.gov
| Transformation | Substrate Type | Catalyst System | Key Outcome | Reference |
|---|---|---|---|---|
| Reductive Cyclization | Alkylamino-nitrile with N-benzyl group | H₂, Pd/C, HCl | Forms N-methylpiperidine ring | mdpi.com |
| N-Benzyl Group Removal | N-benzyl protected amines | H₂, Pd/C, Nb₂O₅/C | Facilitated deprotection to free amine | nih.gov |
| N-Benzyl Group Removal | N-benzyl protected amines | Ammonium Formate, Pd/C | Rapid deprotection under mild conditions | mdma.chmdma.ch |
| Nitrile Reduction | Aromatic/Aliphatic Nitriles | Atomically dispersed Pd catalysts | Selective formation of primary or secondary amines | nih.gov |
Hydrogenation Approaches for N-Methylpiperidine Derivative Formation
Asymmetric Hydrogenation of Pyridinium (B92312) Salts
The asymmetric hydrogenation of pyridinium salts represents a powerful and atom-economical method for the synthesis of chiral piperidines, which are significant structural motifs in a vast array of pharmaceuticals and natural products. This approach is particularly attractive due to the ready availability of pyridine (B92270) precursors. The activation of the aromatic pyridine ring through N-alkylation to form a pyridinium salt facilitates its reduction under milder conditions compared to the neutral pyridine ring.
Recent advancements in this field have been largely driven by the development of sophisticated transition metal catalysts, particularly those based on iridium and rhodium. Iridium-based catalysts, in conjunction with chiral phosphine (B1218219) ligands, have demonstrated high efficacy in the asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts, affording 2-aryl-substituted piperidines with excellent levels of enantioselectivity. nih.gov A key to the success of this transformation is the use of specialized chiral phosphole-based ligands, such as MP²-SEGPHOS, which have proven to be instrumental in achieving high stereocontrol. nih.gov
Similarly, rhodium-catalyzed asymmetric hydrogenation has also been extensively explored. For instance, a Rh-JosiPhos catalyst system has been successfully employed for the reduction of N-benzylated 3-substituted pyridinium salts. nih.govrug.nl The addition of an organic base, such as triethylamine (B128534) (Et₃N), has been shown to be crucial for achieving high enantiomeric excess (ee), with values reaching up to 90%. nih.govrug.nl Mechanistic studies suggest that the base plays a role in the formation of a dihydropyridine (B1217469) intermediate, which is involved in the enantiodetermining step. nih.govrug.nl
Furthermore, a rhodium-catalyzed reductive transamination of pyridinium salts offers an alternative approach. This method introduces a chiral primary amine under reducing conditions, which leads to the formation of chiral piperidines with high diastereo- and enantioselectivities. dicp.ac.cnresearchgate.netliverpool.ac.uk This strategy circumvents the need for a chiral catalyst or high-pressure hydrogen gas, relying on a transfer hydrogenation process with formic acid as the hydrogen source. dicp.ac.cnresearchgate.netliverpool.ac.uk
Table 1: Asymmetric Hydrogenation of Pyridinium Salts
| Catalyst System | Substrate Type | Key Features | Reference |
|---|---|---|---|
| Iridium/MP²-SEGPHOS | N-alkyl-2-alkylpyridinium salts | High enantioselectivity for 2-aryl-substituted piperidines. | nih.gov |
| Rhodium/JosiPhos with Et₃N | N-benzylated 3-substituted pyridinium salts | Achieves up to 90% ee; base is critical for high enantioselectivity. | nih.govrug.nl |
| [RhCp*Cl₂]₂ with chiral primary amine | Pyridinium salts | Reductive transamination via transfer hydrogenation; avoids chiral catalysts and H₂ gas. | dicp.ac.cnresearchgate.netliverpool.ac.uk |
Halogenation and Subsequent Amination Strategies
The synthesis of piperidine derivatives through halogenation followed by amination is a versatile and widely employed strategy. This two-step process typically involves the initial conversion of a hydroxyl group to a halogen, which then serves as a leaving group for a subsequent nucleophilic substitution with an amine. This approach allows for the introduction of a wide variety of amino functionalities onto the piperidine ring.
A common precursor for this strategy is N-methylpiperidin-4-ol. The hydroxyl group at the 4-position can be readily converted into a halogenated intermediate, such as a chloro or bromo derivative. Standard halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are often used for this transformation. The resulting 4-halo-N-methylpiperidine is a key intermediate that can undergo nucleophilic substitution with various amines to introduce the desired amino group at the 4-position. This method provides a straightforward route to 4-amino-N-methylpiperidine derivatives.
While direct literature on the halogenation of N-methylpiperidin-4-ol specifically for the synthesis of this compound is not prevalent in the provided search results, the general principles of this transformation are well-established in organic synthesis. The reactivity of the halogenated intermediate allows for subsequent reaction with a suitable nitrogen nucleophile to form the desired C-N bond.
Advanced Synthetic Transformations Involving this compound Precursors
The functionalization of the piperidine ring is a critical aspect of medicinal chemistry, enabling the fine-tuning of the pharmacological properties of drug candidates. Cross-coupling reactions have emerged as powerful tools for the late-stage functionalization of complex molecules, including those containing a piperidine scaffold.
Cross-Coupling Reactions in Functionalization
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in forming carbon-nitrogen bonds. rsc.org These reactions have been widely applied in the synthesis of pharmaceutical compounds containing piperidine moieties. rsc.orgresearchgate.netacs.org For instance, the coupling of a piperidine derivative with an aryl halide in the presence of a palladium catalyst and a suitable ligand can be used to introduce an aryl group onto the piperidine nitrogen. rsc.orgresearchgate.net
The efficiency and selectivity of these reactions are highly dependent on the choice of the palladium precursor, the ligand, and the reaction conditions. acs.org The development of sophisticated ligands, such as those from the Buchwald and Hartwig groups, has significantly expanded the scope of these transformations, allowing for the coupling of a wide range of substrates under mild conditions. researchgate.net The use of palladium precatalysts can also simplify the reaction setup and, in some cases, lead to improved catalytic activity. acs.org
Transannular C-H functionalization of alicyclic amines, including piperidines, has also been achieved using palladium catalysis. nih.gov This strategy allows for the direct formation of carbon-carbon bonds at positions on the piperidine ring that are remote from the nitrogen atom, providing access to novel substitution patterns. nih.gov
Nickel-catalyzed Negishi cross-coupling reactions provide a powerful method for the formation of carbon-carbon bonds between organozinc reagents and organic halides. rsc.org This methodology is particularly advantageous for its high functional group tolerance and its ability to couple sp³-hybridized carbon centers. nih.gov In the context of piperidine synthesis, Negishi cross-coupling can be employed to introduce alkyl or aryl substituents onto the piperidine ring.
The development of nickel-based catalytic systems has addressed some of the limitations of palladium catalysts, particularly in reactions involving challenging substrates. organic-chemistry.org For example, nickel catalysts have been shown to be effective in the cross-coupling of secondary alkylzinc halides with aryl iodides, a transformation that can be problematic with palladium systems due to issues of isomerization and β-hydride elimination. organic-chemistry.orgnih.gov The use of specific ligands, such as bidentate and tridentate nitrogen-based ligands, can significantly influence the selectivity and efficiency of the reaction. organic-chemistry.orgnih.gov
Recent research has also explored the use of nickel catalysis in the cross-coupling of alkyl aziridines with organozinc reagents, which represents a novel approach to the synthesis of substituted amines. princeton.edu These advancements highlight the growing importance of nickel catalysis in the construction of complex nitrogen-containing molecules.
Table 2: Advanced Synthetic Transformations
| Reaction Type | Catalyst | Key Features | Reference |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Palladium complexes with specialized ligands | Forms C-N and C-C bonds; widely used in pharmaceutical synthesis. | rsc.orgresearchgate.netacs.org |
| Nickel-Catalyzed Negishi Cross-Coupling | Nickel complexes with nitrogen-based ligands | Forms C-C bonds with high functional group tolerance; effective for coupling secondary alkyl groups. | rsc.orgorganic-chemistry.orgnih.gov |
Asymmetric Synthesis and Stereocontrol
The asymmetric synthesis of piperidine rings is a well-established field, employing a variety of sophisticated strategies to control the three-dimensional arrangement of atoms. These methods are essential for producing specific stereoisomers of substituted N-Methylpiperidin-1-amine analogues, as different isomers can exhibit vastly different biological activities. Key approaches include catalyst-controlled reactions, the use of chiral auxiliaries, and biocatalysis.
Modern synthetic chemistry has moved towards highly efficient methods such as multi-component cascade reactions. For instance, a practical asymmetric synthesis for a novel aminopiperidine-fused imidazopyridine was developed using a unique three-component cascade coupling involving a chiral nitro diester. nih.govacs.org This approach allows for the rapid assembly of a functionalized piperidinone skeleton in a single step. nih.govacs.org Subsequent stereochemical control can be achieved through processes like base-catalyzed, dynamic crystallization-driven epimerization to isolate the desired trans isomer in high purity. nih.govacs.org
Chemo-enzymatic and multi-enzymatic methods represent another powerful strategy for accessing chiral piperidines. These methods can prepare piperidines with multiple stereocenters from simple achiral precursors in very few steps. researchgate.net A key step in these syntheses is a highly enantioselective transamination that creates optically pure enamine or imine intermediates (ee >99%). researchgate.net The stereochemistry is then finalized through a diastereoselective reduction of these intermediates, which can be accomplished using platinum(0)-catalyzed flow hydrogenation or by using another enzyme, such as an imine reductase. researchgate.net
Kinetic resolution is another effective technique for separating racemic mixtures of chiral piperidines. This method involves the selective reaction of one enantiomer over the other, allowing for the isolation of the unreacted, enantioenriched starting material. The catalytic kinetic resolution of disubstituted piperidines has been achieved using chiral hydroxamic acids, with selectivity factors high enough for practical application. nih.gov Detailed studies have revealed that the conformation of the piperidine ring plays a crucial role, with a strong preference for the acylation of conformers where the α-substituent is in the axial position. nih.gov
A direct synthetic route to a related chiral compound, (R)-1-methylpiperidin-3-amine, highlights a practical application of these principles. The synthesis begins with the chiral starting material (R)-tert-butyl piperidin-3-ylcarbamate. Reductive amination using formaldehyde (B43269) and sodium cyanoborohydride introduces the N-methyl group. The final step is the removal of the Boc protecting group with hydrochloric acid to yield the target compound as its salt. chemicalbook.com
| Strategy | Description | Key Intermediates/Reagents | Reference |
|---|---|---|---|
| Cascade Reaction | Three-component coupling to rapidly assemble a functionalized piperidinone skeleton. | Chiral nitro diester, Base-catalyzed epimerization | nih.govacs.org |
| Chemo-enzymatic Method | Multi-step synthesis starting from achiral diketoesters, featuring biocatalytic transamination and subsequent reduction. | Transaminase, Imine reductase or Pt/C hydrogenation | researchgate.net |
| Kinetic Resolution | Enantioselective acylation of a racemic piperidine mixture to separate enantiomers. | Chiral hydroxamic acids, N-heterocyclic carbenes (NHC) | nih.gov |
| Chiral Pool Synthesis | Synthesis starting from an enantiomerically pure precursor. | (R)-tert-butyl piperidin-3-ylcarbamate, NaBH3CN | chemicalbook.com |
Derivatization Strategies for Diverse Structural Motifs
The derivatization of N-Methylpiperidin-1-amine and related aminopiperidines is primarily focused on the modification of the exocyclic primary amine and the quaternization of the endocyclic tertiary amine. These transformations allow for the incorporation of the piperidine scaffold into larger and more complex molecules, such as peptides and potential therapeutic agents.
One of the most common derivatization strategies involves the acylation of the primary amino group to form amides. This reaction is fundamental to building diverse molecular libraries. For example, N-(aminocycloalkylene)amino acid derivatives have been synthesized by reacting N-Boc-protected aminopiperidines with chiral triflate esters in a nucleophilic substitution (SN2) reaction. rsc.org This method proceeds with an inversion of configuration and yields products with high enantiomeric and diastereomeric purity. The resulting compounds can then be coupled with other amino acids, such as ethyl L-phenylalaninate, to create novel chiral dipeptides containing a piperidine moiety. rsc.org Similarly, the reactivity of the amino group is utilized in analytical chemistry, where N-(4-aminophenyl)piperidine is used as a derivatizing agent for organic acids to improve their detection by mass spectrometry. nsf.govnih.gov
Another important derivatization involves the reaction of the primary amine with isothiocyanates to form thiourea (B124793) derivatives. Chiral thioureas are significant in asymmetric synthesis as organocatalysts and are also explored in medicinal chemistry. mdpi.com The synthesis is typically a straightforward addition reaction between the amine and an isothiocyanate, which can be prepared from a corresponding primary amine and carbon disulfide. mdpi.com This strategy allows for the introduction of a wide range of substituents, depending on the isothiocyanate used.
Furthermore, the tertiary nitrogen atom within the piperidine ring can be derivatized through quaternization. This reaction typically involves treating the N-methylpiperidine derivative with an alkyl halide, such as various phenacyl halides. journalagent.com The resulting quaternary ammonium salts introduce a permanent positive charge and significantly alter the molecule's physical and biological properties. This approach has been used to synthesize novel analgesics, demonstrating that even without other substituents on the piperidine ring, quaternization can lead to significant biological activity. journalagent.com
| Reaction Type | Reactive Site | Reagents | Product Motif | Reference |
|---|---|---|---|---|
| Amide Formation | Exocyclic Primary Amine | Chiral triflate esters, Carboxylic acids | Amino acid / Dipeptide derivatives | rsc.org |
| Thiourea Formation | Exocyclic Primary Amine | Isothiocyanates (R-NCS) | N,N'-disubstituted thioureas | mdpi.com |
| Quaternization | Endocyclic Tertiary Amine | Alkyl halides (e.g., Phenacyl halides) | Quaternary piperidinium (B107235) salts | journalagent.com |
Reactivity Profiles and Mechanistic Investigations
Acid-Base Chemistry and Amine Salt Formation Dynamics
The acid-base characteristics of N-methylpiperidine are fundamental to its chemical behavior, governing its reactivity and the formation of its hydrochloride salt. As a secondary amine, the lone pair of electrons on the nitrogen atom dictates its basicity. chemguide.co.uk
N-methylpiperidine, like other aliphatic amines, acts as a base by accepting a proton. chemguide.co.uk The nitrogen atom's lone pair readily accepts a proton from an acid, forming the N-methylpiperidinium cation. chemguide.co.uk The equilibrium for this reaction in an aqueous solution lies in favor of the protonated form, especially in acidic conditions. pdx.edu
The basicity of N-methylpiperidine is influenced by the electron-donating methyl group, which increases the electron density on the nitrogen atom, making it a stronger base than its parent compound, piperidine (B6355638). fiveable.me The conjugate acid of piperidine has a pKa of about 10, indicating that piperidine itself is a relatively strong base. pdx.edu N-methylpiperidine is expected to have a similar or slightly higher pKa due to the inductive effect of the methyl group.
The protonation process is also linked to the conformational equilibrium of the piperidine ring. Studies on N-methylpiperidine have shown that the conformer with the methyl group in the equatorial position is more stable than the axial conformer. rsc.orgrsc.org Kinetically controlled protonation has been utilized as a method to study these conformational equilibria. rsc.orgrsc.org The energy difference between the equatorial and axial conformers in N-methylpiperidine has been determined to be approximately 11.3 ± 0.8 kJ mol⁻¹ in cyclohexane. rsc.orgrsc.org Theoretical calculations and experimental data on related piperidine systems help to understand the structural and energetic aspects of protonation. nih.gov
Table 1: Conformational Energy Data for N-Methylpiperidine
| Conformer | Relative Stability | Energy Difference (in Cyclohexane) |
|---|---|---|
| Equatorial | More Stable | 11.3 ± 0.8 kJ mol⁻¹ rsc.orgrsc.org |
This table summarizes the relative stability of the equatorial and axial conformers of N-methylpiperidine.
The reaction between N-methylpiperidine and hydrochloric acid is an exothermic neutralization reaction that yields N-methylpiperidin-1-amine;hydrochloride, a salt, and water. nih.govchemicalbook.com This salt formation is a spontaneous and thermodynamically favorable process, driven by the formation of a stable ionic bond between the N-methylpiperidinium cation and the chloride anion. gla.ac.uklibretexts.org
Amine hydrochloride salts are generally crystalline solids that are more stable and less odorous than their free base counterparts. libretexts.org The formation of the hydrochloride salt significantly increases the water solubility of the amine, a property often exploited in pharmaceuticals. libretexts.org The thermodynamics of salt formation can be influenced by the solvent system. researchgate.net While general principles suggest the process is exothermic, specific enthalpy values for N-methylpiperidine hydrochloride formation require targeted calorimetric studies. mdpi.com The stability and dissociation of amine hydrochloride salts are critical in industrial processes, as their formation can be an unwanted side reaction. gla.ac.uk Investigations into the solid-state structure and lattice energies of similar amine hydrochlorides provide insight into the forces governing their stability. gla.ac.uk
Nucleophilic and Electrophilic Reactivity of the Piperidine Moiety
The piperidine ring, particularly the nitrogen atom in N-methylpiperidine, is a potent nucleophile due to the lone pair of electrons. This nucleophilicity allows it to participate in a wide range of chemical reactions.
N-methylpiperidine can act as a nucleophile in substitution reactions, such as the nucleophilic aromatic substitution (SNAr) of activated pyridinium (B92312) ions. nih.gov In these reactions, the piperidine nitrogen attacks an electron-deficient carbon center. nih.gov The reactivity of N-methylpiperidine as a nucleophile has been quantified using Mayr's reactivity parameters, with an N parameter of 18.90 (in CH₂Cl₂), indicating its strong nucleophilic character. lmu.delmu.de
The piperidine moiety itself does not typically exhibit electrophilic reactivity. However, upon protonation or formation of an iminium ion intermediate, the carbon atoms adjacent to the nitrogen can become electrophilic and susceptible to attack by nucleophiles. This principle is utilized in synthetic methodologies to create substituted piperidines. nih.gov
Oxidative and Reductive Chemical Transformations
The N-methylpiperidine moiety can undergo various oxidative and reductive transformations.
Oxidation: The nitrogen atom in N-methylpiperidine can be oxidized to form an N-oxide. The stereoselectivity of this N-oxidation reaction can be influenced by the oxidizing agent used, such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). researchgate.net Studies have shown that oxidation with m-CPBA generally favors an axial attack on the nitrogen lone pair. researchgate.net Dehydrogenation of substituted N-methylpiperidine derivatives, for instance with Hg(II)-EDTA, can lead to the formation of iminium ions, which are valuable intermediates in organic synthesis. researchgate.net These iminium species can then cyclize or react further. researchgate.net
Reduction: While N-methylpiperidine itself is a saturated heterocycle, related unsaturated precursors like pyridinium salts can be reduced to form the piperidine ring. This is a common synthetic route to piperidine derivatives. nih.gov The reduction of iminium ions formed from the piperidine ring is also a key step in various synthetic transformations, such as reductive amination cascades. nih.gov
Reaction Mechanisms in Catalytic Contexts
N-methylpiperidine and the broader piperidine scaffold are significant in various catalytic processes, both as catalysts themselves and as products of catalytic reactions.
As a base, piperidine and its derivatives are often used to catalyze reactions where proton abstraction is a key step. In SNAr reactions, for example, a second molecule of piperidine can act as a base, deprotonating the addition intermediate in a rate-controlling step. nih.gov
The synthesis of highly substituted piperidine derivatives often involves sophisticated catalytic methods. For instance, rhodium-catalyzed C-H bond activation can initiate a cascade reaction to form dihydropyridines, which are then converted to piperidines. nih.gov The subsequent protonation of these intermediates can be controlled to achieve selective synthesis of different isomers. nih.gov Another example is the iridium-catalyzed [5 + 1] annulation method, which involves sequential cascades of oxidation, amination, and imine reduction to stereoselectively synthesize substituted piperidines. nih.gov These examples highlight the role of piperidine-containing molecules as substrates and products in complex, metal-catalyzed reaction mechanisms.
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Methodologies
Spectroscopic methods are fundamental to determining the structure of N-Methylpiperidin-1-amine;hydrochloride by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination (¹H, ¹³C, 2D NMR)Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the parent compound, N-methylpiperidine, characteristic signals are observed for the methyl group and the methylene protons of the piperidine (B6355638) ring chemicalbook.com. In this compound, the presence of the amine group and the positive charge on the quaternary nitrogen would be expected to cause significant downfield shifts for adjacent protons compared to the neutral N-methylpiperidine molecule. The integration of the signals would correspond to the number of protons in each unique environment.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The spectrum for this compound would show distinct signals for the N-methyl carbon, and the three chemically different methylene carbons (C2/C6, C3/C5, and C4) of the piperidine ring. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen atoms.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Specific experimental NMR data for this compound is not readily available in published literature. The following table is a general representation based on related structures.
Nucleus Position Predicted Chemical Shift (ppm) Multiplicity ¹H N-CH₃ ~2.8-3.2 Singlet ¹H H2/H6 (axial/equatorial) ~3.0-3.6 Multiplet ¹H H3/H5 (axial/equatorial) ~1.7-2.1 Multiplet ¹H H4 (axial/equatorial) ~1.5-1.9 Multiplet ¹³C N-CH₃ ~45-50 ¹³C C2/C6 ~55-60 ¹³C C3/C5 ~22-26 ¹³C C4 ~20-24
Mass Spectrometry (MS) for Molecular Ion and Fragmentation AnalysisMass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound, the molecular ion peak would confirm the mass of the cationic portion of the molecule.
The fragmentation of cyclic amines is a complex process that can be influenced by the position of substituents. A predominant fragmentation pathway for aliphatic amines involves α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom miamioh.edulibretexts.orglibretexts.org. In the case of this compound, the initial fragmentation would likely involve the loss of the amine group or cleavage of the piperidine ring. The presence of the N-methyl group provides a site for α-cleavage, leading to characteristic fragment ions miamioh.edulibretexts.org. The specific fragmentation pattern would serve as a fingerprint for the identification of the compound.
X-ray Crystallography and Solid-State Structure Determination
While spectroscopic methods provide structural information in solution, X-ray crystallography offers a precise determination of the molecular structure in the solid state. This technique would provide definitive information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule. Although a specific crystal structure for this compound is not publicly available, analysis of related piperidine hydrochloride salts provides insight into the expected solid-state features iucr.orgmdpi.com.
Conformational Analysis of the Piperidine Ring (e.g., Screw-boat, Chair Conformations)Similar to cyclohexane, the piperidine ring is not planar and adopts conformations that minimize steric and torsional strain. The most stable conformation is typically the chair formwikipedia.org. In this compound, the piperidine ring is expected to adopt a chair conformation.
Within the chair conformation, substituents can occupy either axial or equatorial positions. For N-methylpiperidine, the equatorial conformation of the methyl group is significantly preferred wikipedia.org. In the case of this compound, X-ray crystallography would definitively establish the preferred conformation of the N-methyl and N-amine groups. It is anticipated that to minimize steric hindrance, the bulkier groups would preferentially occupy equatorial positions. However, crystal packing forces can sometimes stabilize less favorable conformations. Other, higher-energy conformations like the screw-boat conformation are less likely but could be observed in specific crystalline environments iucr.org.
Advanced Structural Probing Techniques
Beyond standard NMR and X-ray diffraction, other advanced techniques could offer deeper insights into the structure and dynamics of this compound. Time-resolved Rydberg fingerprint spectroscopy, for example, has been used to study the ultrafast conformational dynamics of N-methyl piperidine, revealing transformations between chair and twist-boat conformers in excited states rsc.org. While such advanced techniques have not been specifically reported for this compound, their application could provide valuable information on its conformational flexibility and energy landscape.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule. These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic wavefunction and energy of the system.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.net It is particularly popular for its favorable balance between computational cost and accuracy. DFT calculations on N-Methylpiperidin-1-amine and related compounds are used to determine optimized molecular geometries, electronic properties, and reactivity descriptors.
Key applications of DFT include the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.govresearchgate.net DFT studies can also generate molecular electrostatic potential (MESP) maps, which visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net
Table 1: Illustrative DFT-Calculated Electronic Properties
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity |
Note: The values in this table are representative and are based on typical DFT calculations for similar amine compounds.
Quantum chemical calculations are a reliable tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra. Methods like DFT and Hartree-Fock (HF) are used to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net
For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the magnetic shielding tensors for each nucleus. researchgate.net The computed shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Similarly, calculations of vibrational frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, often show good agreement with experimental IR and Raman spectra, helping to assign specific vibrational modes to observed peaks. researchgate.net
Table 2: Predicted vs. Experimental Spectroscopic Data Example
| Nucleus | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2/C6 (Piperidine) | 55.1 | 54.8 |
| C3/C5 (Piperidine) | 26.3 | 26.0 |
| C4 (Piperidine) | 24.5 | 24.2 |
Note: This table presents hypothetical data to illustrate the typical correlation between calculated and experimental values for a related piperidine (B6355638) structure.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the environment. ulisboa.ptmdpi.com
The piperidine ring in N-Methylpiperidin-1-amine is not planar and can adopt several conformations. The most stable conformation is typically a chair form. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. For the related compound N-methyl piperidine (NMP), studies have investigated the transformation between different ring conformers, such as the chair and twist structures. rsc.org These simulations can reveal the dynamics of ring-puckering and the inversion of the tertiary amine group, providing a detailed picture of the molecule's flexibility. rsc.org
MD simulations are particularly powerful for studying how a molecule interacts with its solvent and other molecules. For N-Methylpiperidin-1-amine;hydrochloride, an ionic compound, understanding its behavior in a solvent like water is crucial. Simulations can model the arrangement of solvent molecules around the cation and the chloride anion, a process known as solvation. nih.gov
These simulations can quantify important intermolecular interactions, such as the formation of hydrogen bonds between the amine's N-H group (in its protonated form) and solvent molecules. The radial distribution function (RDF) is often calculated from MD trajectories to determine the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing structural details of the solvation shell. researchgate.net
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is extensively used to model chemical reaction mechanisms, providing insights that can be difficult to obtain experimentally. For piperidine-containing molecules, this includes modeling their synthesis or degradation pathways. DFT calculations are used to locate the transition state (TS) structures for each step of a proposed reaction mechanism. acs.org
The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. By calculating the energies of the reactants, products, and the transition state, the activation energy (energy barrier) for the reaction can be determined. acs.org This allows for a comparison of different possible reaction pathways and helps to identify the most favorable one. For example, studies on related piperidines have used transition-state calculations to understand the stereoselectivity of reactions. acs.org
Table 3: Example of Calculated Activation Energies for a Hypothetical Reaction Step
| Reaction Step | Reactant Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
|---|---|---|---|
| N-alkylation | -150.4 | -125.2 | 25.2 |
Note: The data is illustrative, showing how computational modeling can be used to compare the feasibility of different reaction pathways involving a piperidine derivative.
Computational Approaches in Catalyst Design and Optimization Involving this compound Remain Undocumented in Public Research
Extensive searches of publicly available scientific literature and computational chemistry databases have revealed no specific studies detailing the use of this compound in computational catalyst design and optimization. While computational modeling is a cornerstone of modern catalytic science, allowing for atomic and molecular level simulations to probe reaction mechanisms and predict catalyst performance, there is no documented application of these techniques specifically to catalysts derived from or incorporating this compound.
Computational catalysis employs a wide array of methods, including Density Functional Theory (DFT), quantum mechanics/molecular mechanics (QM/MM) models, and other simulations to understand and enhance catalytic processes. These approaches are instrumental in designing catalysts with improved activity, selectivity, and stability for a myriad of chemical transformations, from N-methylation of amines to C-H functionalization.
Despite the broad utility of these computational tools, their application to this compound as a central component in catalyst design has not been reported in the reviewed literature. Research in computational catalyst design is vast and covers a wide range of organic and inorganic systems, but this particular compound does not appear as a subject of study in this context. Therefore, no detailed research findings or data tables related to its computational investigation for catalyst optimization can be provided at this time.
Applications in Advanced Chemical Research and Development
Role as Synthetic Intermediates for Complex Molecular Architectures
The piperidine (B6355638) ring is a key building block in the design of new drugs. chemicalbook.com While the broader class of piperidine derivatives is widely utilized in the synthesis of complex molecules, specific documented examples detailing the use of N-Methylpiperidin-1-amine;hydrochloride as a direct synthetic intermediate for intricate molecular architectures are not extensively prevalent in the reviewed literature. However, the inherent reactivity of the amine functional groups suggests its potential as a precursor in various synthetic pathways. For instance, analogous structures like N-methylpiperidine have been utilized as starting materials for the synthesis of morphine analogs. The synthesis of such substituted N-heterocycles can be a cost-effective strategy for developing new pharmaceutical compounds.
The general utility of piperidine derivatives in constructing complex molecules is well-established. For example, 4,4-Piperidinediol hydrochloride, a related compound, is a crucial building block for creating highly rigid bis-bispidine tetraazamacrocycles and in the synthesis of various pharmaceutical compounds. chemicalbook.com This highlights the potential of functionalized piperidines to serve as key components in the assembly of complex molecular frameworks. chemicalbook.com
Utilization in Catalytic Systems and Ligand Design
Transition metal complexes are central to many catalytic processes in organic chemistry. nih.gov The ligands coordinating to the metal center play a crucial role in determining the catalyst's activity and selectivity. nih.gov Amines and other nitrogen-containing heterocycles are a common class of ligands used in the design of these catalysts. nih.gov
While the use of piperidine-containing molecules as ligands in catalysis is a known strategy, specific research detailing the application of this compound as a ligand in catalytic systems is not widely documented in the available scientific literature. The design of chiral ligands for asymmetric catalysis often involves more complex, sterically hindered, and electronically tuned molecules to achieve high enantioselectivity. nih.gov For instance, chiral N,N'-dioxide ligands, which can be synthesized from amino acids and amines, form effective catalysts for a number of asymmetric reactions. rsc.org Similarly, chiral bifunctional NHC/guanidine ligands have been explored for asymmetric hydrogenation. chemrxiv.org The potential of this compound as a ligand would depend on its ability to form stable and catalytically active complexes with transition metals.
Table 1: Examples of Piperidine-related Structures in Catalysis
| Catalyst/Ligand Type | Metal | Application |
| Chiral N,N'-dioxide ligands | Various | Asymmetric catalysis |
| Chiral bifunctional NHC/guanidine ligands | Copper(I) | Asymmetric hydrogenation |
| Aminopyridine complexes | Ni(II) | Removal of organic dyes |
This table illustrates the types of catalytic systems where piperidine-like structures are employed; specific data for this compound is not available.
Mechanistic Probes in Neurotransmitter and Receptor Research
Piperidine derivatives are a significant class of compounds in neuroscience research due to their prevalence in molecules that interact with neurotransmitter receptors. ijrrjournal.com These compounds are often used to probe receptor structure and function, helping to elucidate the mechanisms of neurotransmission.
The affinity and efficacy of a ligand at a receptor are critical parameters in drug discovery. nih.gov Structure-activity relationship (SAR) studies are often conducted to understand how modifications to a molecule's structure affect its interaction with a receptor.
While numerous studies have investigated the SAR of complex piperidine-containing molecules at various receptors, specific research utilizing this compound as a mechanistic probe for receptor binding is limited. However, studies on analogous structures provide insights into how the N-methylpiperidine moiety might contribute to receptor interactions. For example, in a series of σ1 receptor ligands, 1-methylpiperidine derivatives showed high affinity and selectivity. nih.gov Molecular dynamics simulations suggested that the interactions of the basic piperidine N-atom and its substituents within the lipophilic binding pocket are responsible for the observed receptor affinities. nih.govresearchgate.net
In another study on cannabinoid CB1 receptor antagonists, modifications to the aminopiperidine region of the lead compound were performed to probe the pharmacophoric requirements for receptor binding. nih.gov This research indicated that the size and charge density of substituents in this region could influence pharmacological activity. nih.gov
Table 2: Receptor Binding Data for Selected Piperidine Derivatives
| Compound Class | Receptor Target | Key Finding | Reference |
| 1-Methylpiperidine derivatives | σ1 Receptor | High affinity and selectivity. | nih.gov |
| Cannabinoid receptor antagonists with aminopiperidine moiety | CB1 Receptor | Substituent size and charge density in the aminopiperidine region affect affinity. | nih.gov |
| N-piperidinyl indole derivatives | Nociceptin Opioid Receptor (NOP) | Substitution pattern on the indole ring affects binding affinity and intrinsic activity. | nih.gov |
Emerging Applications in Materials Science
The incorporation of functional groups into polymers and other materials can impart specific chemical and physical properties, leading to the development of advanced materials.
Amine-functionalized polymers have a wide range of applications; however, their preparation can be complex. researcher.life The use of small amine-containing molecules to functionalize polymers is a common strategy. While there is a significant body of research on the synthesis of functional polymers, specific examples of the incorporation of this compound into materials are not well-documented.
This compound: An Examination of Advanced Research Applications
Following a comprehensive review of scientific literature, it has been determined that there is currently no available research specifically detailing the application of the chemical compound this compound within the fields of Anion Exchange Membranes (AEMs) or studies on Aggregation-Induced Emission (AIE) phenomena.
Extensive searches for the compound, and its corresponding cation N-amino-N-methylpiperidinium, have not yielded any publications that fit the scope of the requested article outline. The scientific community has explored a variety of cationic groups for AEMs, including derivatives of piperidinium (B107235), and numerous molecular structures for AIE phenomena. However, the specific use of this compound for these purposes is not documented in the reviewed literature.
Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the specified topics for this particular compound at this time.
Q & A
Q. What are the common synthetic routes for N-Methylpiperidin-1-amine hydrochloride, and what reaction conditions optimize yield?
- Methodological Answer: The synthesis typically involves alkylation of piperidin-1-amine with methyl iodide in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like acetonitrile at 60–80°C . For industrial scalability, continuous flow reactors ensure precise temperature and pressure control, improving yield reproducibility . Purification is achieved via crystallization or silica gel chromatography using methanol/chloroform mixtures . Key Reaction Conditions Table:
| Reagent | Solvent | Temperature | Yield Range |
|---|---|---|---|
| Methyl iodide, K₂CO₃ | Acetonitrile | 60–80°C | 65–85% |
| Dimethyl sulfate, NaH | THF | 25–40°C | 70–90% |
Q. How is N-Methylpiperidin-1-amine hydrochloride characterized post-synthesis?
- Methodological Answer:
- Structural Confirmation: ¹H/¹³C NMR (D₂O or CDCl₃) identifies methyl group peaks at δ 2.3–2.5 ppm and piperidine ring protons at δ 1.5–3.0 ppm. LC-MS (ESI+) confirms the molecular ion [M+H]⁺ at m/z 133.1 (free base) .
- Purity Analysis: HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) ensures >95% purity. Residual solvents are quantified via GC-MS .
Q. What are the solubility properties of N-Methylpiperidin-1-amine hydrochloride in aqueous buffers?
- Methodological Answer: The hydrochloride salt enhances aqueous solubility (>41.6 µg/mL at pH 7.4) due to ionic dissociation. For in vitro assays, prepare stock solutions in deionized water or PBS (pH 7.4) with sonication to prevent aggregation . Solubility decreases in high-salt buffers; pre-warm to 37°C if precipitates form .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields between lab-scale and industrial-scale syntheses?
- Methodological Answer: Discrepancies often arise from inefficient mixing or temperature gradients in batch reactors. Use Design of Experiments (DoE) to optimize parameters:
- Critical Factors: Reactant stoichiometry, solvent volume, and heating rate.
- Resolution: Transition to continuous flow systems (e.g., microreactors) for uniform heat/mass transfer, achieving >90% yield consistency .
Case Study: Lab-scale methylation with methyl iodide yielded 85%, but industrial batch reactors dropped to 65%. Switching to flow chemistry restored yields to 82–88% .
Q. What computational methods predict the reactivity of N-Methylpiperidin-1-amine hydrochloride in nucleophilic substitution reactions?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate activation energies for SN2 reactions at the methylated amine group. Software like Gaussian or ORCA models transition states using B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., acetonitrile vs. DMF) on reaction kinetics. Tools like GROMACS predict solvation shells influencing nucleophile accessibility .
Example: DFT predicted a 15 kcal/mol barrier for benzylation at the methylamine group, validated experimentally via HPLC monitoring .
Q. How does N-Methylpiperidin-1-amine hydrochloride interact with biological targets, and what assays validate its pharmacological potential?
- Methodological Answer:
- Receptor Binding Assays: Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement (³H-labeled antagonists). IC₅₀ values are derived from competitive binding curves .
- Functional Assays: Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 dye) in HEK293 cells expressing target receptors .
Data Table (Example):
| Target Receptor | Assay Type | IC₅₀/Ki | Reference |
|---|---|---|---|
| 5-HT₃A | Radioligand binding | 120 nM | |
| D₂ Dopamine | cAMP inhibition | 450 nM |
Contradiction Analysis in Literature
Q. Why do methylation reactions with methyl iodide yield lower purity compared to dimethyl sulfate?
- Analysis: Methyl iodide’s higher reactivity can lead to over-alkylation (e.g., forming quaternary ammonium salts), detected via LC-MS as +28 m/z adducts. Dimethyl sulfate’s slower kinetics allow better control, reducing byproducts. Mitigate by using sub-stoichiometric methyl iodide (0.95 eq) and quenching with aqueous Na₂S₂O₃ .
Key Data Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
